molecular formula C24H23N3O3S B2519297 2-{[3-cyano-4-(furan-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide CAS No. 370848-90-1

2-{[3-cyano-4-(furan-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide

Cat. No.: B2519297
CAS No.: 370848-90-1
M. Wt: 433.53
InChI Key: MTWRIXYIAGJFBJ-UHFFFAOYSA-N
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Description

This compound features a hexahydroquinolin core substituted with a cyano group at position 3, a furan-2-yl moiety at position 4, and a sulfanyl-acetamide bridge linked to a 2,4-dimethylphenyl group. The acetamide side chain, substituted with a dimethylphenyl group, may enhance lipophilicity and influence pharmacokinetic properties such as membrane permeability .

Properties

IUPAC Name

2-[[3-cyano-4-(furan-2-yl)-5-oxo-4,6,7,8-tetrahydro-1H-quinolin-2-yl]sulfanyl]-N-(2,4-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O3S/c1-14-8-9-17(15(2)11-14)26-21(29)13-31-24-16(12-25)22(20-7-4-10-30-20)23-18(27-24)5-3-6-19(23)28/h4,7-11,22,27H,3,5-6,13H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTWRIXYIAGJFBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=C(C(C3=C(N2)CCCC3=O)C4=CC=CO4)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-cyano-4-(furan-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide typically involves multi-step organic reactions. One common method includes the condensation of furan-2-carbaldehyde with cyanoacetamide, followed by cyclization and subsequent functional group modifications. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance production scalability and consistency .

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, amines, and other functionalized organic molecules .

Scientific Research Applications

2-{[3-cyano-4-(furan-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and furan ring play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Aromatic Substituents

Compounds 13a–e () share a sulfamoylphenyl-acetamide backbone but differ in the aromatic substituents attached via hydrazinylidene linkages. For example:

  • 13a (4-methylphenyl): Melting point (mp) 288°C, IR νmax 3325 cm⁻¹ (NH), 2214 cm⁻¹ (C≡N), and 1664 cm⁻¹ (C=O) .
  • 13b (4-methoxyphenyl): Lower mp (274°C), with IR νmax 3336 cm⁻¹ (NH) and 2212 cm⁻¹ (C≡N), suggesting reduced crystallinity due to the methoxy group’s electron-donating effects .

Table 1: Comparison of Physical and Spectral Properties

Compound Substituent Yield (%) mp (°C) IR C≡N (cm⁻¹) $ ^1H $-NMR Key Signals
Target 2,4-dimethylphenyl N/A* N/A* ~2210 (est.) δ 2.30 (CH₃), 7.20–7.92 (ArH)
13a 4-methylphenyl 94 288 2214 δ 2.30 (CH₃), 7.22–7.64 (ArH)
13b 4-methoxyphenyl 95 274 2212 δ 3.77 (OCH₃), 7.00–7.92 (ArH)

*Data for the target compound is estimated based on structural parallels.

Functional Group Variations in Anti-Exudative Agents

highlights 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetanilides, where substituents like fluorine, chlorine, methoxy, and nitro groups on the phenyl ring modulate anti-inflammatory activity.

Comparison with Pyrido-Pyrimidinone Derivatives

The IUPAC compound in (C₂₆H₂₃FIN₅O₄) shares an acetamide backbone but incorporates a pyrido[4,3-d]pyrimidin core with cyclopropyl and iodophenyl substituents. Its molecular weight (693.53 g/mol as a DMSO solvate) exceeds the target compound’s estimated ~500 g/mol, suggesting differences in solubility and metabolic stability. The iodine atom in may confer halogen-bonding interactions absent in the target compound .

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